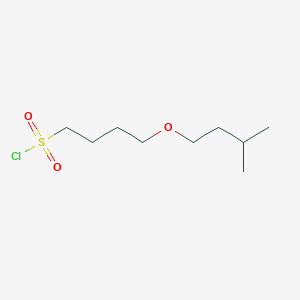
1-Naphthyl 4-piperidinyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthyl 4-piperidinyl ether is a synthetic compound that belongs to the class of organic compounds known as naphthalenes. It is characterized by the presence of a naphthalene ring bonded to a piperidine ring through an ether linkage. This compound is commonly used in scientific research due to its diverse biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthyl 4-piperidinyl ether typically involves the reaction of 1-naphthol with 4-piperidinol in the presence of a suitable dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common dehydrating agents include thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium or rhodium can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthyl 4-piperidinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or rhodium catalysts can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Naphthyl 4-piperidinyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Naphthyl 4-piperidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
1-Naphthyl 4-piperidinyl ether hydrochloride: A hydrochloride salt form with similar properties and applications.
Naphthyl piperidine derivatives: Compounds with variations in the substitution pattern on the naphthalene or piperidine rings.
Uniqueness: this compound is unique due to its specific ether linkage between the naphthalene and piperidine rings, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions with molecular targets, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
4-naphthalen-1-yloxypiperidine |
InChI |
InChI=1S/C15H17NO/c1-2-6-14-12(4-1)5-3-7-15(14)17-13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |
Clé InChI |
KXEJLUAGLBQHLO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526150.png)





